molecular formula C11H16O2 B14343146 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-

Cat. No.: B14343146
M. Wt: 180.24 g/mol
InChI Key: JDVBTKGMHDKONC-UHFFFAOYSA-N
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Description

The compound 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- (CAS 13678-70-1), also structurally represented as 1-(5-methyl-2-furanyl)-2-butanone, is a furan-derived ketone. It features a 5-methyl-substituted furan ring attached to a 2-ethyl-butanone backbone. However, detailed physicochemical data (e.g., melting point, boiling point) and biological activity studies are notably absent in the provided literature, highlighting gaps in its characterization.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-ethyl-1-(5-methylfuran-2-yl)butan-1-one

InChI

InChI=1S/C11H16O2/c1-4-9(5-2)11(12)10-7-6-8(3)13-10/h6-7,9H,4-5H2,1-3H3

InChI Key

JDVBTKGMHDKONC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)C1=CC=C(O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylfuran with butanone in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of an acid or base catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the dehydrogenation of 2-butanol, similar to the production of other butanone derivatives. This process is typically carried out using copper, zinc, or bronze catalysts at temperatures ranging from 400 to 550 °C .

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the furan ring can engage in electrophilic substitution.

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following table compares 1-(5-methyl-2-furanyl)-2-butanone with structurally related furan-containing ketones and derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Notes
1-(5-Methyl-2-furanyl)-2-butanone 13678-70-1 C₉H₁₂O₂ 152.19 2-ethyl-butanone backbone; 5-methyl-furan substituent Detected in coffee volatiles; aroma properties uncharacterized .
1-(2-Furanyl)-1-butanone 4208-57-5 C₈H₁₀O₂ 138.16 Unsubstituted furan ring; butanone chain No aroma data available; simpler structure lacks methyl substitution .
2-Methyl-5-propionylfuran 10599-69-6 C₈H₁₀O₂ 138.16 Methyl and propionyl groups on furan Structural isomer of 1-(2-furanyl)-1-butanone; unknown bioactivity .
1-(5-Benzoyl-2-methyl-3-furanyl)ethanone 61667-75-2 C₁₄H₁₂O₃ 228.24 Benzoyl and methyl groups on furan; acetyl substituent Higher molar mass; aromatic benzoyl group may enhance stability .
1-(5-Methyl-2-furanyl)-1,2-propanedione 1197-20-2 C₈H₈O₃ 152.15 Diketone functional group; methyl-furan substituent Lower molar mass; diketone structure may increase reactivity .

Key Observations

Substituent Effects: The methyl group at the 5-position of the furan ring in the target compound (13678-70-1) may sterically hinder reactions compared to unsubstituted analogues like 1-(2-furanyl)-1-butanone (4208-57-5).

Functional Group Variations :

  • The diketone in 1197-20-2 (vs. a single ketone in the target compound) could enhance electrophilicity, making it more reactive in nucleophilic additions or condensations .

Biological and Toxicological Data: While 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (a nitroso compound with a pyridyl group) is a well-studied carcinogen , the target compound’s furan ring and lack of nitroso groups suggest different toxicological profiles. Hydroxyketones like 2-ethyl-1-(4-hydroxyphenyl)-1-butanone (CAS 100256-47-1) exhibit melanin-inhibiting activity in mouse models , but similar bioactivity is unreported for the target compound.

Amino-substituted furanones (e.g., 4-methylamino-2(5H)-furanone in ) are prepared using methylamine, indicating methods to introduce nitrogen into related structures.

Biological Activity

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-, also known as 2-butanone, 4-(5-methyl-2-furanyl)-, is a compound with notable biological activities. This article delves into its chemical properties, biological effects, and potential applications based on diverse research findings.

  • Chemical Formula : C9_9H12_{12}O2_2
  • Molecular Weight : 152.19 g/mol
  • CAS Registry Number : 13679-56-6

The structure of the compound features a furan ring which is significant for its biological activity. The presence of the furan moiety is known to contribute to various pharmacological effects.

Antimicrobial Effects

Research indicates that compounds containing furan rings exhibit antimicrobial properties. A study highlighted that derivatives of furan, including butanone derivatives, can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Properties

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- has demonstrated antioxidant activity in several studies. Antioxidants are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantified using various assays, showing significant potential in reducing oxidative damage in cells .

Potential in Cancer Treatment

Emerging research suggests that this compound may have applications in oncology. Studies utilizing volatile organic compounds (VOCs) have shown that certain levels of butanones can distinguish between different stages of liver cirrhosis and potentially indicate cancerous changes . The specific pathways through which this compound exerts its effects on cancer cells are still under investigation but may involve modulation of apoptosis and cell cycle regulation.

Table 1: Biological Activities of 1-Butanone, 2-Ethyl-1-(5-Methyl-2-Furanyl)-

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging of free radicals
Cancer BiomarkerDistinction in liver cirrhosis stages

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various furan derivatives found that 1-butanone derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting a potential role as an alternative antimicrobial agent .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The compound was able to reduce lipid peroxidation in cell cultures by up to 70%, indicating its potential for therapeutic use in oxidative stress-related diseases .

Research Findings

Recent studies have focused on the pharmacokinetics and toxicology of this compound. In silico analyses have suggested favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating that it could be a viable candidate for further drug development . Moreover, toxicity assessments have shown that at low concentrations, it does not exhibit significant cytotoxicity in mammalian cell lines.

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